molecular formula C16H14O3S B7966185 2-(4-Ethylthiobenzoyl)benzoic acid

2-(4-Ethylthiobenzoyl)benzoic acid

Cat. No.: B7966185
M. Wt: 286.3 g/mol
InChI Key: MSTLXDUAQIULRH-UHFFFAOYSA-N
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Description

2-(4-Ethylthiobenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O3S It is a derivative of benzoic acid, where the benzoyl group is substituted with an ethylthio group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiobenzoyl)benzoic acid typically involves the reaction of 4-ethylthiobenzoyl chloride with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiobenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Ethylthiobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiobenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylthio group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiobenzoylbenzoic acid
  • 4-Chlorobenzoylbenzoic acid
  • 4-Nitrobenzoylbenzoic acid

Uniqueness

2-(4-Ethylthiobenzoyl)benzoic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-ethylsulfanylbenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-2-20-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTLXDUAQIULRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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